MS-II-124

NLRP3 inflammasome selectivity NLRC4

MS-II-124 is a small‑molecule NLRP3 inflammasome inhibitor identified through structure–activity relationship studies around the cyclohexylurea moiety of glyburide. It exhibits an IC₅₀ of 0.12 ± 0.01 µM for NLRP3 inhibition, with >30 µM IC₅₀ against NLRC4 and AIM2 inflammasomes, demonstrating >250‑fold selectivity.

Molecular Formula C28H28ClFN2O4S
Molecular Weight 543.0 g/mol
Cat. No. B15613406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS-II-124
Molecular FormulaC28H28ClFN2O4S
Molecular Weight543.0 g/mol
Structural Identifiers
InChIInChI=1S/C28H28ClFN2O4S/c1-3-16-31-37(34,35)26-12-5-21(6-13-26)15-17-32(28(33)22-7-10-25(30)11-8-22)20-23-19-24(29)9-14-27(23)36-18-4-2/h1,5-14,19,31H,4,15-18,20H2,2H3
InChIKeyXUDDOZDERLRZIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MS-II-124: A Quantitative Guide to a Selective NLRP3 Inhibitor for ALI/ARDS and Inflammasome Research Procurement


MS-II-124 is a small‑molecule NLRP3 inflammasome inhibitor identified through structure–activity relationship studies around the cyclohexylurea moiety of glyburide [1]. It exhibits an IC₅₀ of 0.12 ± 0.01 µM for NLRP3 inhibition, with >30 µM IC₅₀ against NLRC4 and AIM2 inflammasomes, demonstrating >250‑fold selectivity [1]. The compound also acts as a direct NLRP3 binder (Kd = 84 ± 14 nM) and has been validated in vivo using NLRP3 knockout mice, confirming target engagement [1]. These attributes make MS-II-124 a valuable tool compound for studies of NLRP3‑driven inflammation, particularly in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).

Why Researchers Cannot Simply Substitute MS-II-124 with Another NLRP3 Inhibitor


NLRP3 inhibitors vary widely in potency, inflammasome selectivity, off‑target cytokine suppression, and pharmacokinetic profiles [1]. MS-II-124 distinguishes itself through a combination of >250‑fold selectivity over NLRC4/AIM2, a unique BioMAP phenotypic fingerprint that does not match any of the >4,500 reference compounds in the database, and validated PET‑imaging utility [1]. Generic replacement with another in‑class compound risks losing these integrated features, potentially compromising experimental reproducibility and translational relevance.

Quantitative Differentiation of MS-II-124: A Procurement-Focused Evidence Guide


NLRP3 Potency and >250‑Fold Selectivity Over NLRC4 and AIM2 Inflammasomes

MS-II-124 inhibits NLRP3 with an IC₅₀ of 0.12 µM while showing minimal activity against NLRC4 and AIM2 inflammasomes (IC₅₀ >30 µM for both), representing a >250‑fold selectivity window [1]. This selectivity profile is critical because many early‑generation NLRP3 inhibitors also suppress other inflammasomes, confounding mechanistic studies.

NLRP3 inflammasome selectivity NLRC4 AIM2 inflammasome inhibitor

Direct Target Binding Affinity and In Vivo Target Engagement Confirmation

Microscale thermophoresis (MST) using recombinant NLRP3 protein demonstrated a Kd of 84 ± 14 nM, confirming that MS-II-124 is a direct binder [1]. In an LPS‑induced ALI/ARDS mouse model, MS-II-124 (10 mg/kg, i.p.) significantly suppressed IL‑1β and IL‑6 in wild‑type mice but showed no effect in NLRP3 −/− mice, providing rigorous in vivo target‑engagement evidence [1].

target engagement binding affinity NLRP3 knockout MST Kd

BioMAP Phenotypic Profiling Reveals a Novel Mechanism of Action Distinct from >4,500 Reference Compounds

MS-II-124 was profiled in the Eurofins BioMAP Diversity PLUS panel of 12 human primary cell‑based systems across 148 biomarker readouts [1]. Mechanistic similarity analysis against the BioMAP Reference Database of >4,500 compounds yielded a Pearson correlation coefficient r < 0.7, the threshold for significant mechanistic similarity [1]. No cytotoxicity was observed at concentrations up to 3 µM, and antiproliferative effects were limited to specific cell types at higher concentrations [1].

BioMAP phenotypic profiling mechanism of action primary cell systems

PET Imaging Compatibility and High Lung Biodistribution Enable In Vivo Tracking

A PET radiotracer analog of MS-II-124 demonstrated rapid uptake in blood and lung, with lung biodistribution reaching 22.6% ID/cc and brain penetration of ~1.8% ID/cc in mice [1]. This imaging capability is absent in most NLRP3 inhibitors, providing a unique opportunity to non‑invasively monitor compound distribution and target engagement in longitudinal studies.

PET imaging biodistribution lung uptake radiotracer NLRP3 probe

Optimal Research and Industrial Application Scenarios for MS-II-124


Acute Lung Injury (ALI) and ARDS Preclinical Efficacy Studies

MS-II-124 at 10 mg/kg i.p. significantly suppresses IL‑1β and IL‑6 in bronchoalveolar lavage fluid and reduces immune cell infiltration in an LPS‑induced ALI/ARDS mouse model [1]. This makes it a suitable positive‑control compound for evaluating therapeutic interventions targeting NLRP3 in pulmonary inflammation.

NLRP3‑Specific Inflammasome Mechanism Dissection

With an NLRP3 IC₅₀ of 0.12 µM and >30 µM IC₅₀ for NLRC4 and AIM2, MS-II-124 provides >250‑fold selectivity [1], enabling researchers to isolate NLRP3‑dependent pathways without confounding effects from other inflammasomes.

PET Imaging Probe Development for NLRP3 In Vivo Tracking

The demonstrated PET imaging capability of MS-II-124, with 22.6% ID/cc lung uptake and ~1.8% ID/cc brain penetration [1], supports its use as a scaffold for developing radiolabeled probes to monitor NLRP3 expression and drug distribution in translational models.

Phenotypic Screening with BioMAP Reference Comparison

MS-II-124's unique BioMAP profile (r < 0.7 vs. >4,500 reference compounds) and absence of cytotoxicity up to 3 µM [1] make it a valuable tool for phenotypic screening campaigns aiming to identify novel inflammation‑modulating mechanisms.

Technical Documentation Hub

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33 linked technical documents
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